4-Piperidinocyclohexyl benzoate
Description
4-Piperidinocyclohexyl benzoate is a benzoate ester derivative characterized by a cyclohexyl group substituted with a piperidine moiety at the 4-position. Piperidine-containing compounds are often studied for their biological activity, such as enzyme inhibition or receptor modulation, while benzoate esters are widely utilized for their stability and solubility profiles . The cyclohexyl-piperidine substitution may enhance lipophilicity, influencing bioavailability or material properties compared to simpler alkyl benzoates .
Properties
CAS No. |
1532-10-1 |
|---|---|
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(4-piperidin-1-ylcyclohexyl) benzoate |
InChI |
InChI=1S/C18H25NO2/c20-18(15-7-3-1-4-8-15)21-17-11-9-16(10-12-17)19-13-5-2-6-14-19/h1,3-4,7-8,16-17H,2,5-6,9-14H2 |
InChI Key |
XWJXAKXWAGKBPG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCC(CC2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C2CCC(CC2)OC(=O)C3=CC=CC=C3 |
Other CAS No. |
1532-10-1 |
Synonyms |
4-Piperidinocyclohexylbenzoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Physicochemical Properties
The physicochemical properties of 4-piperidinocyclohexyl benzoate can be inferred from structurally related benzoate esters (Table 1). For example, alkyl benzoates like methyl and ethyl benzoate exhibit low water solubility and pKa values near 4.2 due to the carboxylic ester group . The bulky cyclohexyl-piperidine substituent in this compound likely reduces solubility in polar solvents compared to smaller esters like ethyl benzoate. Piperidine’s basicity (pKa ~11) may also influence pH-dependent behavior in biological systems .
Table 1: Physicochemical Comparison of Benzoate Derivatives
*Predicted values based on structural analogs.
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